6-(4-Hydroxyphenyl)nicotinic acid

Vue d'ensemble

Description

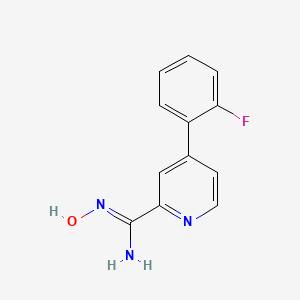

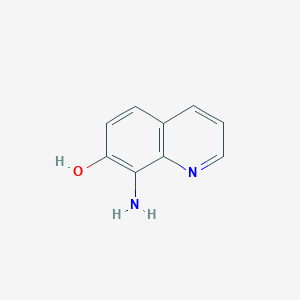

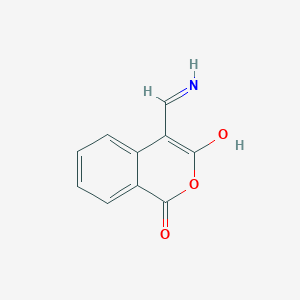

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It is also known as 4-HTA or 4-hydroxy-3-pyridinecarboxylic acid. The compound belongs to the class of phenolic acids, which are secondary metabolites in plants .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 6-(4-Hydroxyphenyl)nicotinic acid, can be achieved through a series of condensation reactions with appropriate aldehydes . In one study, nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of acylhydrazones were obtained . These acylhydrazones were then subjected to a cyclization reaction in acetic anhydride, leading to the formation of new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .Molecular Structure Analysis

The molecular structure of 6-(4-Hydroxyphenyl)nicotinic acid is characterized by the presence of a nicotinic acid moiety and a phenolic group . The molecular formula of this compound is C12H9NO3 .Chemical Reactions Analysis

Phenolic acids, including 6-(4-Hydroxyphenyl)nicotinic acid, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfated derivatives of phenolic acids can be synthesized either chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or chemically using SO3 complexes .Applications De Recherche Scientifique

Pharmaceutical Intermediate

6-Hydroxynicotinic Acid: , a derivative of nicotinic acid, is used as an intermediate in pharmaceuticals. The compound is valuable for its role in synthesizing various drugs .

Biological Activity

Nicotinic acid derivatives have been studied for their biological activities, including antibacterial and antibiofilm properties. These studies often involve computational analyses to understand the interactions at the molecular level .

Vitamin B3 Component

Nicotinic acid is collectively known as vitamin B3 or vitamin PP, which is essential for human health. Derivatives like 6-(4-Hydroxyphenyl)nicotinic acid could potentially share similar importance in biological functions .

Enzyme Functionality

Nicotinic acid dehydrogenase can convert nicotinic acid into 6-hydroxynicotinic acid . This enzyme functionality is crucial for producing compounds that serve as intermediates in various biochemical processes .

Synthesis of Acylhydrazones

Nicotinic acid derivatives are used as starting compounds for the synthesis of acylhydrazones, which are then transformed into other valuable chemical entities like oxadiazole derivatives with potential pharmacological applications .

Molecular Docking Studies

The derivatives of nicotinic acid are often subjects of molecular docking studies to predict their binding modes and affinities towards biological targets, which is vital for drug design and discovery .

Research Square - Efficient production of 6-Hydroxynicotinic Acid Synthesis, computational analyses, antibacterial and antibiofilm IJMS | Synthesis, Biological Activity and Molecular

Safety and Hazards

Orientations Futures

The future directions for the research and development of 6-(4-Hydroxyphenyl)nicotinic acid and its derivatives could involve their potential use in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms . Further studies could also explore the potential health benefits of these compounds, given the known beneficial effects of nicotinic acid .

Mécanisme D'action

- NAD and NADP play crucial roles in metabolism as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- It has lipid-independent effects, including antilipolytic, vasodilatory, and neuroprotective functions, although the exact mechanisms are not fully understood .

- In the cytosol, the NAD+/NADH ratio is approximately 700, while in mitochondria, it is lower (7–10) .

Target of Action

- exists in several molecular forms, including nicotinic acid (NA) and nicotinamide (NAM) . These compounds serve as precursors for nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Mode of Action

Biochemical Pathways

Result of Action

- Nicotinic acid decreases levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) . Beyond lipid regulation, it impacts cellular function, but further research is needed.

Action Environment

- Environmental conditions may influence niacin’s efficacy and stability. Investigating these areas may lead to new discoveries and treatments for various diseases .

Propriétés

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)